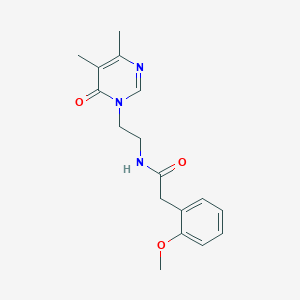

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Description

This compound features a pyrimidin-6-one core substituted with two methyl groups at positions 4 and 5, an ethyl linker at the N1 position, and a 2-methoxyphenylacetamide moiety. The pyrimidinone ring is a critical pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, which are essential for binding to biological targets . The 2-methoxyphenyl group contributes to lipophilicity and may influence metabolic stability, while the acetamide linker enhances solubility and modulates electronic properties.

Properties

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-12-13(2)19-11-20(17(12)22)9-8-18-16(21)10-14-6-4-5-7-15(14)23-3/h4-7,11H,8-10H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTBXCUCSRXDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CCNC(=O)CC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of butyrylcholinesterase (BChE). This article explores the compound's synthesis, biological evaluation, mechanism of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : C₁₇H₂₁N₅O₄S

- Molecular Weight : 391.4 g/mol

- CAS Number : 2034452-88-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the preparation of the pyrimidine core followed by acetamide formation. The synthetic route may involve:

- Formation of 4,5-dimethyl-6-oxopyrimidine : This is achieved through cyclization reactions involving appropriate precursors.

- Acetamide Coupling : The pyrimidine derivative is then coupled with 2-(2-methoxyphenyl)acetyl chloride under basic conditions to yield the final product.

Inhibition of Butyrylcholinesterase (BChE)

Recent studies have highlighted the compound's inhibitory effects on BChE, an enzyme implicated in Alzheimer's disease (AD). BChE inhibition is crucial as it may help increase acetylcholine levels in the brain, counteracting cognitive decline associated with AD.

Table 1: Inhibitory Activity of this compound against BChE

The compound demonstrated a potent IC₅₀ value of 3.94 μM , indicating strong inhibitory activity against BChE compared to traditional inhibitors like tacrine and galantamine.

The inhibition mechanism involves binding to the active site of BChE. The structural interactions include:

- Hydrogen Bonds : Key interactions between the nitrogen atom in the pyrimidine moiety and amino acid residues in the active site.

- π–π Stacking : Aromatic interactions between the methoxyphenyl group and specific residues enhance binding affinity.

Case Studies and Research Findings

A series of experiments were conducted to evaluate the neuroprotective effects of this compound in vitro and in vivo:

- In Vitro Neuroprotection : The compound was tested on neuronal cell lines subjected to oxidative stress. Results showed a significant reduction in cell death compared to untreated controls.

- In Vivo Studies : Animal models with induced cognitive impairment were administered the compound, resulting in improved memory performance in behavioral tests.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for developing new therapeutic agents targeting neurodegenerative diseases such as Alzheimer's. Its selective inhibition of BChE may offer a safer profile compared to non-selective acetylcholinesterase inhibitors.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinone/Pyrimidine Cores

Key Observations:

- Pyrimidinone vs.

- Substituent Effects : The 2-methoxyphenyl group in the target compound enhances lipophilicity compared to phenyl or 2,5-dimethoxyphenyl analogues, which may improve membrane permeability .

- Linker Flexibility : The ethyl linker in the target compound allows conformational flexibility, contrasting with rigid sulfanyl bridges (e.g., ) that restrict rotational freedom .

Physicochemical and Pharmacokinetic Properties

Insights :

- The target compound’s moderate solubility and balanced LogP suggest favorable oral bioavailability compared to more lipophilic benzothiazole derivatives .

- The dihydroisoquinoline analogue’s higher molecular weight (~463.5 g/mol) may limit blood-brain barrier penetration, whereas the target compound’s smaller size (~345.4 g/mol) could enhance CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.